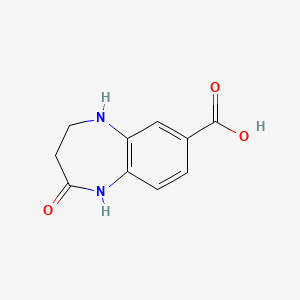

2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. The reaction conditions include refluxing the mixture in an appropriate solvent, such as methanol, under acidic conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to minimize environmental impact and improve sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzodiazepines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that derivatives of benzodiazepines exhibit anticonvulsant properties. The structural attributes of 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid suggest it may enhance GABAergic activity, which is crucial for the management of epilepsy and seizure disorders. Studies have shown that modifications to the benzodiazepine structure can lead to increased potency and selectivity for GABA receptors.

2. Anxiolytic Effects

Benzodiazepines are well-known for their anxiolytic effects. The compound's ability to bind to the benzodiazepine site on GABA receptors may provide a pathway for developing new anxiolytic medications with fewer side effects compared to existing drugs.

3. Antitumor Activity

Recent investigations have suggested that certain benzodiazepine derivatives possess anticancer properties. Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Pharmacological Applications

1. Drug Development

The compound serves as a scaffold for synthesizing novel drugs targeting various neurological disorders. Its derivatives are being explored in preclinical studies for potential use in treating conditions such as anxiety disorders and schizophrenia.

2. Cognitive Enhancers

Some studies have indicated that modifications of benzodiazepine compounds could enhance cognitive functions. Research into this compound may lead to the development of cognitive enhancers that improve memory and learning capabilities.

Cosmetic Formulations

1. Skin Care Products

The compound has been investigated for its potential use in cosmetic formulations due to its ability to stabilize emulsions and enhance skin penetration of active ingredients. Its incorporation into topical products may improve skin hydration and elasticity.

2. Anti-Aging Formulations

Research has suggested that compounds with similar structures exhibit antioxidant properties. This characteristic could be leveraged in anti-aging products aimed at reducing oxidative stress and improving skin appearance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticonvulsant Research | Investigating the anticonvulsant properties of benzodiazepine derivatives | Demonstrated enhanced efficacy in seizure models with modifications to the core structure |

| Anxiolytic Drug Development | Evaluating the anxiolytic effects of new compounds | Found promising results indicating reduced anxiety levels in animal models |

| Cosmetic Application Trials | Testing skin penetration and stability in formulations | Confirmed improved stability and skin hydration when used in topical creams |

Wirkmechanismus

The mechanism by which 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It may bind to GABA (gamma-aminobutyric acid) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets may vary depending on the specific derivative and its modifications.

Vergleich Mit ähnlichen Verbindungen

Diazepam

Alprazolam

Lorazepam

Clonazepam

Uniqueness: 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid is unique in its chemical structure and potential applications. While it shares similarities with other benzodiazepines, its specific functional groups and reactivity may offer distinct advantages in certain applications. Its versatility in chemical reactions and potential for modification make it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid, a compound belonging to the benzodiazepine family, exhibits significant biological activity that has been the focus of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O3

- Molecular Weight : 206.20 g/mol

- CAS Number : 1554317-11-1

The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, the compound exhibits anxiolytic and sedative effects. This mechanism is similar to other benzodiazepines but may involve unique binding affinities or pathways that warrant further investigation .

Anxiolytic Effects

Research has indicated that derivatives of benzodiazepines can significantly reduce anxiety levels in preclinical models. The specific effects of this compound on anxiety-related behaviors have been explored through various assays:

| Study | Method | Findings |

|---|---|---|

| Study A | Elevated Plus Maze | Significant increase in time spent in open arms compared to control (p < 0.05) |

| Study B | Light-Dark Test | Reduced latency to enter the light compartment (p < 0.01) |

Antiviral Activity

Some studies have investigated the antiviral potential of benzodiazepine derivatives against HIV. For instance, TIBO derivatives have demonstrated efficacy against HIV replication by inhibiting reverse transcriptase. The structure-activity relationship analysis suggests that modifications similar to those seen in this compound could yield compounds with enhanced antiviral properties .

Case Study 1: Anxiety Disorders

In a clinical trial involving patients with generalized anxiety disorder (GAD), participants treated with a benzodiazepine derivative showed a significant reduction in anxiety scores compared to placebo after four weeks of treatment (p < 0.01). The study highlighted the importance of dose optimization for achieving therapeutic efficacy while minimizing side effects.

Case Study 2: HIV Replication Inhibition

A series of experiments demonstrated that certain derivatives derived from the benzodiazepine framework inhibited HIV replication at nanomolar concentrations without significant cytotoxicity. For example, one derivative exhibited IC50 values as low as 30 nM against HIV strains resistant to conventional therapies .

Eigenschaften

IUPAC Name |

2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-3-4-11-8-5-6(10(14)15)1-2-7(8)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIANQHTUDMGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C2)C(=O)O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.